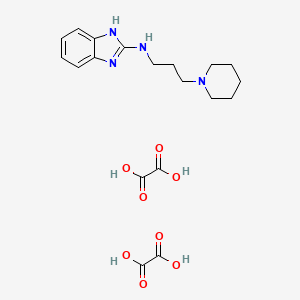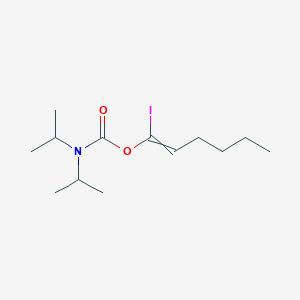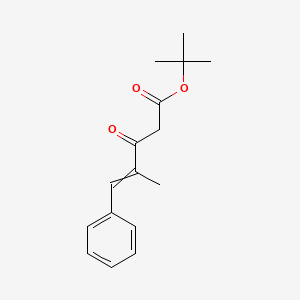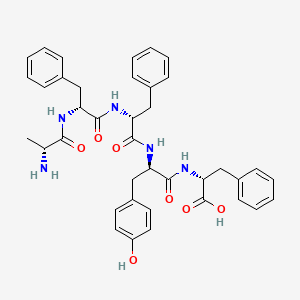
oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is a complex organic compound that combines the properties of oxalic acid, piperidine, and benzimidazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
化学反应分析
Types of Reactions
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and evodiamine, which have various biological activities.
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is unique due to its combination of oxalic acid, piperidine, and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
属性
CAS 编号 |
875923-46-9 |
|---|---|
分子式 |
C19H26N4O8 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H22N4.2C2H2O4/c1-4-10-19(11-5-1)12-6-9-16-15-17-13-7-2-3-8-14(13)18-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18);2*(H,3,4)(H,5,6) |
InChI 键 |
HKOGNBBTJTZZEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)


![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)

![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

